Phenyl-propene-2-sulfonic acid amide

描述

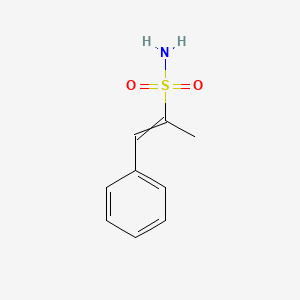

Structure

2D Structure

3D Structure

属性

分子式 |

C9H11NO2S |

|---|---|

分子量 |

197.26 g/mol |

IUPAC 名称 |

1-phenylprop-1-ene-2-sulfonamide |

InChI |

InChI=1S/C9H11NO2S/c1-8(13(10,11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H2,10,11,12) |

InChI 键 |

VFLCWXLJSMFEJA-UHFFFAOYSA-N |

规范 SMILES |

CC(=CC1=CC=CC=C1)S(=O)(=O)N |

产品来源 |

United States |

Advanced Synthetic Methodologies for Phenyl Propene 2 Sulfonic Acid Amide and Structural Analogues

Direct Amidations for Sulfonamide Bond Formation

The formation of the sulfonamide (S-N) bond is the most fundamental step in synthesizing the target compound. Classical methods often serve as a baseline for developing more refined and efficient processes.

Optimization of Reactions Involving 1-Phenylpropene-2-sulfonyl Chloride and Ammonia (B1221849)

The traditional and most direct route to primary sulfonamides is the reaction of a sulfonyl chloride with ammonia. nih.gov For the synthesis of Phenyl-propene-2-sulfonic acid amide, this involves the precursor 1-Phenylpropene-2-sulfonyl chloride. The classical approach, while straightforward, often requires optimization to maximize yield and purity, as the high reactivity of sulfonyl chlorides can lead to side reactions. nih.gov

Key optimization parameters for this reaction include solvent, temperature, and the nature of the ammonia source. While aqueous ammonia can be used, anhydrous ammonia in an organic solvent often provides better control and minimizes hydrolysis of the sulfonyl chloride. The choice of base is also critical; an excess of ammonia can serve as both the nucleophile and the acid scavenger, or a non-nucleophilic tertiary amine like triethylamine (B128534) may be added. organic-chemistry.org Low temperatures are typically employed to control the exothermicity of the reaction and improve selectivity. nih.gov

Recent advancements focus on alternatives to gaseous ammonia, utilizing surrogates that are easier to handle. These strategies, while still centered on the reaction with a sulfonyl chloride, offer improved practicality and safety. nih.gov

Table 1: General Optimization Parameters for Sulfonyl Chloride Amination

| Parameter | Conditions | Purpose |

|---|---|---|

| Ammonia Source | Anhydrous NH₃, Aqueous NH₄OH, Ammonia surrogates | Provides the amine nucleophile |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Provides a medium for the reaction, influences solubility |

| Temperature | -78 °C to Room Temperature | Controls reaction rate and minimizes side products |

| Base | Excess Ammonia, Triethylamine (NEt₃), DBU | Neutralizes HCl byproduct |

Investigations into Sulfonamide Synthesis via Oxidative Coupling (S-N Bond Formation)

To circumvent the often harsh conditions required for preparing sulfonyl chlorides, oxidative coupling methods for direct S-N bond formation have emerged as a powerful alternative. thieme-connect.comresearchgate.net These methods typically involve the reaction of more readily available sulfur sources, such as thiols or sulfinic acids, with an amine in the presence of an oxidant. researchgate.net

This strategy represents an environmentally benign and efficient approach, often proceeding under mild, metal-free conditions. thieme-connect.comnih.gov For instance, an electrochemical method enables the oxidative coupling of thiols and amines, driven entirely by electricity without the need for chemical oxidants. nih.gov The reaction proceeds through the generation of an aminium radical intermediate which then reacts with a disulfide (formed from the thiol) to generate the S-N bond. nih.gov Other systems utilize oxidants like I₂O₅ or hypervalent iodine compounds to facilitate the coupling. thieme-connect.comresearchgate.net The key advantage is the ability to use widely available starting materials under conditions that tolerate a broad range of functional groups. researchgate.netnih.gov

Table 2: Oxidative S-N Coupling Methodologies

| Sulfur Source | Amine Source | Oxidant/Catalyst | Key Features |

|---|---|---|---|

| Thiols | Primary/Secondary Amines, Ammonia | Electrochemical, I₂O₅, H₂O₂/SOCl₂ | Metal-free options, environmentally benign, uses readily available starting materials. thieme-connect.comorganic-chemistry.orgnih.gov |

| Sulfinic Acids / Salts | Primary/Secondary Amines | Copper Salts, Hypervalent Iodine | Mild conditions, avoids over-oxidation of starting materials. thieme-connect.comresearchgate.net |

Base-Promoted Amidation and Condensation Reactions in Sulfonamide Synthesis

Bases play a crucial role in promoting sulfonamide synthesis, not just as acid scavengers but also as catalysts or activators. ijarsct.co.in In the condensation reaction between a primary or secondary amine and a sulfonyl chloride, a base is essential to neutralize the hydrochloric acid byproduct. dntb.gov.ua

More advanced strategies utilize bases to activate less reactive sulfur-containing precursors. For example, the combination of calcium triflimide and DABCO can activate sulfonyl fluorides for reaction with amines at room temperature. organic-chemistry.org This approach provides a milder alternative to using highly reactive sulfonyl chlorides. Similarly, the use of cyanuric chloride with triethylamine as a base facilitates the conversion of amine-derived sulfonate salts into sulfonamides in good to excellent yields. organic-chemistry.org These base-promoted methods expand the range of suitable starting materials for sulfonamide synthesis, allowing for greater flexibility and functional group tolerance. organic-chemistry.orgorganic-chemistry.org

Carbon-Nitrogen and Carbon-Sulfur Bond Formation Strategies for this compound Scaffolds

Beyond direct S-N bond formation, modern synthetic strategies focus on constructing the core unsaturated sulfonamide scaffold through C-N and C-S cross-coupling reactions. These methods allow for the late-stage introduction of the sulfonamide moiety or the vinylphenyl group.

Exploration of C-N Cross-Coupling in Unsaturated Sulfonamide Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the formation of C-N bonds in sulfonamides. organic-chemistry.org This is particularly useful for coupling a pre-formed sulfonamide with an aryl or vinyl halide. However, sulfonamides are known to be poor nucleophiles, which can hinder these reactions. semanticscholar.org

Recent breakthroughs have identified highly effective catalyst systems to overcome this limitation. For example, the use of a Pd/AdBippyPhos catalyst has proven to be a general and effective method for coupling sulfonamides, even weakly nucleophilic ones, with aryl and heteroaryl halides. semanticscholar.org Another optimized system utilizes Pd₂(dba)₃ with a tBuXPhos ligand and NaOH as the base, which can successfully couple chiral sulfinamides with aryl halides without racemization. organic-chemistry.org These methods are critical for synthesizing complex, unsaturated sulfonamides by allowing for the precise and controlled formation of the key C-N bond that connects the nitrogen atom to the phenyl ring or another aromatic system. nih.gov

Table 3: Catalyst Systems for C-N Cross-Coupling of Sulfonamides

| Palladium Source | Ligand | Base | Key Application |

|---|---|---|---|

| Pd₂dba₃ | tBuXPhos | NaOH | Coupling of chiral sulfinamides with aryl halides. organic-chemistry.org |

| Not specified | AdBippyPhos | Not specified | Coupling of weakly nucleophilic sulfonamides with heteroaryl halides. semanticscholar.org |

Development of C-H Sulfonamidation Pathways for Vinylphenyl Systems

Direct C-H functionalization represents a highly atom-economical approach to forming C-N bonds, avoiding the need for pre-functionalized starting materials. nih.gov The development of C-H sulfonamidation pathways is particularly relevant for synthesizing compounds like this compound, as it could allow for the direct introduction of the sulfonamide group onto a vinylphenyl backbone.

Catalytic systems based on copper and palladium have shown promise in this area. A copper-catalyzed amidation of allylic C-H bonds is effective for coupling various hydrocarbons with a wide range of sulfonamides. organic-chemistry.org More recently, a Pd(II)/SOX (sulfoxide-oxazoline) catalyzed intermolecular allylic C-H amination has been developed. This method couples terminal olefins with N-triflyl protected amines, furnishing allylic amines with excellent regio- and stereoselectivity. nih.gov Applying such a strategy to a vinylphenyl system would provide a direct and efficient route to the desired unsaturated sulfonamide scaffold.

Stereocontrolled Synthesis of this compound Derivatives

The precise control of stereochemistry is paramount in modern synthetic chemistry. This section details methodologies that achieve high stereocontrol in the synthesis of unsaturated sulfonamides.

The creation of chiral centers in molecules containing vinylic sulfonamides is a significant synthetic challenge. Enantioselective methods are crucial for accessing optically pure compounds. One strategy involves the use of vinyl sulfonamides as both nitrogen nucleophiles and Michael acceptors to construct bicyclic δ-sultams with two stereocenters. dntb.gov.ua The use of specific phosphazene-derived bases has been shown to prevent racemization during these transformations. dntb.gov.ua

Another powerful approach is the asymmetric rearrangement of allylic sulfilimines, which provides access to optically enriched allylic sulfenamides. nih.gov Chiral nickel complexes can catalyze the transformation of various sulfenamides and vinyl α-diazo pyrazoleamides, yielding allylic sulfenamides with excellent γ-regioselectivity and enantioselectivity. nih.gov Furthermore, enantioselective intermolecular bromoesterification of allylic sulfonamides has been achieved, where both C–O and C–Br bonds are introduced stereoselectively. rsc.org In these reactions, the sulfonamide NH group plays a critical directing role, influencing both reactivity and enantioselectivity. rsc.org

Highly enantioselective synthesis of vinylcyclopropanes, which are structurally related to phenyl-propene derivatives, can be accomplished using newly designed chiral sulfonium (B1226848) allylides. nih.gov These reagents react with α,β-unsaturated amides and other electron-deficient olefins to afford products with outstanding diastereoselectivity and enantioselectivity. nih.govfigshare.com

| Method | Catalyst/Reagent | Key Feature | Product Type | Ref |

| Intramolecular Conjugate Addition | Phosphazene-derived base | Use of vinyl sulfonamide as nucleophile and Michael acceptor | Bicyclic δ-sultams | dntb.gov.ua |

| Asymmetric Rearrangement | Chiral Nickel Complex | S-alkylation and S-to-N rearrangement | Allylic Sulfenamides | nih.gov |

| Intermolecular Bromoesterification | Chiral Phosphoric Acid | NH directing group is crucial for enantioselectivity | Bromo-functionalized sulfonamides | rsc.org |

| Cyclopropanation | Chiral Sulfonium Allylide | Reaction with α,β-unsaturated amides | trans-Vinylcyclopropanes | nih.govfigshare.com |

Controlling the site of reaction, or regioselectivity, is critical when a molecule contains multiple reactive sites. For diene-sulfonamides, such as N-allyl-N-phenylethenesulfonamide, which has both an electron-deficient and an electron-rich double bond, orthogonal functionalization can be achieved using different transition metal catalysts. researchgate.net

A Ruthenium-catalyzed C-H activating alkenylation with acetanilides occurs preferentially at the electron-deficient double bond of the ethenesulfonamide (B1200577) moiety. researchgate.net In contrast, a Palladium-catalyzed Matsuda-Heck type coupling with arene diazonium salts selectively functionalizes the more electron-rich double bond of the N-allyl substituent. researchgate.net This demonstrates that the choice of catalyst allows for precise control over which double bond in a complex alkenyl sulfonamide undergoes reaction.

Table 2: Catalyst-Controlled Regioselective Arylation of a Diene-Sulfonamide

| Catalyst System | Coupling Partner | Site of Functionalization | Reaction Type | Ref |

|---|---|---|---|---|

| [Ru(p-cymene)Cl]₂, Cu(OAc)₂·H₂O, AgSbF₆ | Acetanilide | Electron-deficient double bond (vinyl sulfonamide) | C-H Alkenylation | researchgate.net |

The stereoselective bromofunctionalization of alkenes, including alkenyl sulfonamides, is a powerful tool for creating complex chiral molecules. The general mechanism involves the electrophilic addition of a bromine source, often an N-bromoamide reagent like N-bromosuccinimide (NBS), to the double bond. researchgate.netrsc.org This addition forms a cyclic bromonium ion intermediate. researchgate.net

The stereochemical outcome of the reaction is determined by the subsequent nucleophilic attack on this bromonium ion. In enantioselective variants, a chiral catalyst, such as a chiral phosphoric acid, coordinates with the substrate or the N-bromoamide. researchgate.net This coordination creates a chiral environment around the reacting species, directing the nucleophile to attack one face of the bromonium ion preferentially over the other. rsc.orgresearchgate.net

For allylic sulfonamides, the sulfonamide NH group can act as a directing group, pre-organizing the substrate within the catalyst's chiral pocket through hydrogen bonding. rsc.org This interaction is crucial for achieving high levels of enantioselectivity in reactions like bromoesterification, where a nucleophile is delivered to one of the carbons of the former double bond, opening the bromonium ion in a stereocontrolled manner. rsc.orgresearchgate.net The choice of N-bromoamide reagent is also important, as these reagents are generally easier to handle than molecular bromine and their reactivity can be tuned. rsc.org

Mechanistic Elucidation and Theoretical Investigations of Phenyl Propene 2 Sulfonic Acid Amide Reactivity

Structure-Reactivity Relationships within Phenyl-propene-2-sulfonic acid amide Analogues

The reactivity of this compound and its analogues is intrinsically linked to their molecular structure. Variations in the substituents on the phenyl ring and modifications to the sulfonamide group can significantly influence the electronic properties and steric environment of the molecule, thereby altering its reactivity towards various chemical transformations. Understanding these structure-reactivity relationships is crucial for predicting the chemical behavior of this class of compounds and for designing new analogues with tailored properties.

The core reactivity of this compound revolves around two primary sites: the α,β-unsaturated system of the propene chain and the sulfonamide functional group. The electrophilicity of the β-carbon in the propene moiety makes it susceptible to nucleophilic attack, such as in Michael additions, while the sulfonamide group can participate in reactions like hydrolysis, albeit generally under forcing conditions.

Influence of Phenyl Ring Substituents on Reactivity

The electronic nature of substituents on the phenyl ring plays a pivotal role in modulating the reactivity of the α,β-unsaturated system. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects, altering the electron density across the conjugated system.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups decrease the electron density on the phenyl ring. This effect is transmitted through the double bond, leading to a more electron-deficient β-carbon. Consequently, the presence of EWGs enhances the electrophilicity of the Michael acceptor, making the compound more susceptible to nucleophilic attack. This increased reactivity can be quantified through kinetic studies of reactions like the Michael addition. For instance, the rate of reaction with a nucleophile is expected to be higher for analogues bearing EWGs compared to the unsubstituted this compound.

Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (-OCH₃), and alkyl groups (-CH₃) increase the electron density on the phenyl ring. This increased electron density is delocalized onto the propene chain, which reduces the electrophilicity of the β-carbon. As a result, analogues with EDGs are generally less reactive towards nucleophiles in Michael addition reactions.

The effect of these substituents on reaction rates can often be correlated using the Hammett equation, which provides a quantitative measure of the electronic influence of a substituent on the reactivity of a molecule. scribd.comwikipedia.org A positive ρ (rho) value in a Hammett plot for a reaction like the Michael addition would indicate that the reaction is accelerated by electron-withdrawing groups. viu.caresearchgate.netviu.ca

Illustrative Data on Substituent Effects on Michael Addition Reactivity

To illustrate these principles, the following interactive data table presents hypothetical relative reaction rates for the Michael addition of a common nucleophile to various substituted this compound analogues. The data is based on established trends for similar α,β-unsaturated systems.

| Substituent (para-position) | Substituent Constant (σp) | Relative Reaction Rate (k/k₀) |

| -NO₂ | 0.78 | 5.8 |

| -CN | 0.66 | 4.5 |

| -Br | 0.23 | 1.8 |

| -H | 0.00 | 1.0 |

| -CH₃ | -0.17 | 0.6 |

| -OCH₃ | -0.27 | 0.4 |

This data is representative and intended to illustrate the expected electronic effects on reactivity.

Impact of Sulfonamide Group Modification on Reactivity

For instance, substitution on the nitrogen atom of the sulfonamide can introduce steric hindrance, potentially shielding the nearby double bond from nucleophilic attack. Furthermore, the electronic properties of the substituent on the nitrogen can have a minor, albeit present, inductive effect on the sulfonyl group, which could subtly influence the electronic character of the entire molecule.

The hydrolysis of the sulfonamide bond is another reaction pathway to consider. While generally slow under neutral conditions, the rate of hydrolysis can be influenced by the electronic environment. acs.orgresearchgate.netdomainex.co.uk Electron-withdrawing groups on the phenyl ring, which enhance the electrophilicity of the sulfonyl sulfur, could potentially increase the rate of hydrolytic cleavage under certain conditions.

Advanced Analytical Methodologies for the Research and Characterization of Phenyl Propene 2 Sulfonic Acid Amide

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of Phenyl-propene-2-sulfonic acid amide. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. The calculated exact mass of this compound (C₉H₁₁NO₂S) is 197.05104977 Da. nih.gov HRMS instruments can measure this value with sub-ppm accuracy, which is crucial for differentiating the target compound from isomers or other molecules with the same nominal mass.

Beyond molecular mass determination, tandem mass spectrometry (MS/MS) coupled with HRMS is used to study the compound's fragmentation patterns. By subjecting the protonated or deprotonated molecular ion to collision-induced dissociation, characteristic fragment ions are produced that offer insights into the molecule's structure. For sulfonamides, common fragmentation pathways include the elimination of sulfur dioxide (SO₂). researchgate.net The fragmentation of this compound is expected to yield specific ions resulting from the cleavage of the sulfonamide bond and the propenyl chain. researchgate.netdocbrown.info

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₉H₁₂NO₂S]⁺ | 198.0583 | Protonated molecular ion |

| [M-H]⁻ | [C₉H₁₀NO₂S]⁻ | 196.0441 | Deprotonated molecular ion |

| [M+H-SO₂]⁺ | [C₉H₁₂N]⁺ | 134.0964 | Loss of sulfur dioxide from the molecular ion |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.0386 | Phenyl cation |

Advanced Chromatographic Separations: Method Development and Validation

Chromatographic techniques are essential for separating this compound from complex mixtures, such as reaction byproducts or impurities.

Ultra-High-Performance Liquid Chromatography (UHPLC) Methodologies for Complex Mixture Analysis

UHPLC is a preferred method for the analysis of moderately polar compounds like this compound. The technique utilizes columns with sub-2 µm particles, leading to higher resolution, improved sensitivity, and significantly faster analysis times compared to conventional HPLC. Method development would typically involve a reversed-phase column (e.g., C18) with a gradient elution. The mobile phase would likely consist of an aqueous component (water with a modifier like formic acid or ammonium acetate to improve peak shape) and an organic solvent such as acetonitrile or methanol. Detection can be achieved using a photodiode array (PDA) detector or, for greater specificity and sensitivity, a mass spectrometer.

Table 2: Illustrative UHPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Column Temperature | 40 °C |

| Detection | PDA (210-400 nm) or ESI-MS |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the polar nature and low volatility of the sulfonic acid amide group, this compound is not directly suitable for GC-MS analysis. However, the technique can be employed following a derivatization step to create a more volatile and thermally stable analogue. Silylation is a common derivatization method where active hydrogens, such as those on the amide group, are replaced with a trimethylsilyl (TMS) group. The resulting derivative can then be analyzed by GC-MS, which provides excellent separation and structural information from the mass spectra of the eluted peaks. nih.gov This approach is particularly useful for identifying and quantifying the compound in matrices where interfering compounds are less polar.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multi-dimensional and Solid-State Techniques for Detailed Structural Assignment

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical information. The ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring, the vinylic proton on the propene chain, the methyl group protons, and the exchangeable protons of the amide (NH₂) group. basjsci.edu.iqresearchgate.net The chemical shifts of the amide protons can be sensitive to the solvent used, with DMSO often being preferred to reduce the rate of proton exchange. researchgate.net

Advanced multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the complete and unambiguous assignment of all proton and carbon signals. These experiments reveal connectivity between protons, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, confirming the precise arrangement of atoms in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl (Ar-H) | 7.2 - 7.6 | 125 - 135 |

| Vinylic (=CH) | 6.5 - 7.0 | 115 - 125 |

| Methyl (-CH₃) | 2.0 - 2.5 | 15 - 25 |

| Amide (-NH₂) | 7.0 - 8.0 (broad) | N/A |

| Quaternary Carbon (Ar-C) | N/A | 130 - 140 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting and Band Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its functional groups. For this compound, key vibrational bands can be assigned to specific structural features. The sulfonic acid amide group gives rise to strong and characteristic absorptions. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the IR spectrum. The N-H stretching vibrations of the primary amide appear as distinct bands, while the C=C stretch of the propene and phenyl groups will also be present. iitm.ac.in

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3200 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Alkene (C=C) | Stretch | 1650 - 1600 |

| Aromatic (C=C) | Ring Stretch | 1600 - 1450 |

| Sulfonyl (S=O) | Asymmetric Stretch | 1370 - 1330 |

X-ray Diffraction (XRD) for Single-Crystal and Powder Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. Single-crystal XRD analysis, when a suitable crystal can be grown, provides precise data on bond lengths, bond angles, and torsional angles. This technique would reveal the exact conformation of the phenyl and propene groups relative to the sulfonic acid amide moiety. Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonding involving the amide N-H protons and the sulfonyl oxygen atoms, which dictate the crystal packing. eurjchem.com

In cases where suitable single crystals cannot be obtained, X-ray Powder Diffraction (XRPD) is a valuable alternative. researchgate.netresearchgate.net XRPD provides a characteristic diffraction pattern for a crystalline solid, which can be used for phase identification, purity assessment, and to gain insights into the crystal system and unit cell dimensions.

Table 5: Hypothetical Crystallographic Data Based on Similar Structures

| Parameter | Possible Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| Key Interactions | N-H···O=S Hydrogen Bonds |

| Molecular Conformation | Non-planar arrangement of phenyl and propene groups |

Electrochemical and Luminescence-Based Methods for Quantitative Research Applications

Advanced analytical techniques are paramount for the quantitative analysis of novel chemical entities in research settings. For this compound, electrochemical and luminescence-based methods offer promising avenues for sensitive and selective quantification. Although specific validated methods for this particular compound are not extensively documented in publicly available literature, the inherent chemical functionalities of the molecule—namely the aromatic sulfonamide and the phenyl-propene (styrene-like) moiety—provide a strong basis for the development of such analytical protocols.

Electrochemical Methods

The electrochemical activity of this compound is primarily attributable to the sulfonamide group. Generally, sulfonamides can undergo oxidation, often at the aromatic amine group, or reduction at the sulfonyl (–SO2) group, although oxidation is typically more accessible. tandfonline.com This electroactivity allows for direct quantification using various electroanalytical techniques, which are known for their high sensitivity, rapid response, and cost-effectiveness. benthamdirect.comresearchgate.net

Unmodified electrodes, such as glassy carbon electrodes (GCE) and boron-doped diamond electrodes (BDDE), have been successfully employed for the determination of a wide range of sulfonamide compounds. tandfonline.comscribd.com BDDEs, in particular, are noted for their wide potential window, low background current, and resistance to fouling, making them highly suitable for complex sample matrices. tandfonline.comscribd.com The phenyl-propene group may also contribute to the electrochemical signal, potentially through oxidation or reduction of the double bond, which could enhance the selectivity of the method.

The development of a quantitative electrochemical method would involve optimizing parameters such as the supporting electrolyte, pH, and the potential waveform (e.g., in differential pulse voltammetry or square wave voltammetry). The performance of such a hypothetical method can be projected based on published data for structurally related sulfonamides.

Table 1: Projected Analytical Performance of Voltammetric Methods for this compound

| Technique | Electrode | Projected Linear Range (µM) | Projected Limit of Detection (µM) |

|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | 0.1 - 50 | 0.05 |

| Square Wave Voltammetry (SWV) | Boron-Doped Diamond Electrode (BDDE) | 0.05 - 80 | 0.01 |

Note: The data in this table are hypothetical projections based on the typical performance of these methods for other aromatic sulfonamides and are intended to be illustrative of potential research applications.

Luminescence-Based Methods

Luminescence spectroscopy, particularly fluorescence, is another powerful technique for quantitative analysis, prized for its exceptional sensitivity and selectivity. nih.gov The potential for fluorescence in this compound originates from the phenyl-propene (styrene) substructure. Styrene (B11656) and its derivatives are known to be fluorescent, and their photophysical properties, including fluorescence lifetimes and quantum yields, have been studied. rsc.orgrsc.org

A quantitative method based on fluorescence would involve determining the optimal excitation and emission wavelengths for this compound. The intensity of the emitted light at a specific wavelength would be directly proportional to the concentration of the compound over a certain range. The sensitivity of fluorescence-based methods can often be enhanced through the use of organized media, such as micelles, or by derivatization with a highly fluorescent tag, although the native fluorescence of the phenyl-propene moiety is expected to be sufficient for many research applications.

The development of such a method would require characterization of the compound's photophysical properties, including its absorption spectrum, fluorescence spectrum, and quantum yield. The potential for interference from other fluorescent species in a sample would also need to be carefully assessed.

Table 2: Projected Spectrofluorimetric Parameters for this compound

| Parameter | Projected Value |

|---|---|

| Excitation Wavelength (λex) | ~260 - 280 nm |

| Emission Wavelength (λem) | ~310 - 340 nm |

| Projected Linear Range (µg/mL) | 0.01 - 5.0 |

Note: The data in this table are hypothetical projections based on the known fluorescence properties of styrene and related phenylpropanoid compounds and serve as a guide for potential research and method development.

Exploration of Non Medical Applications and Functional Material Development Based on Phenyl Propene 2 Sulfonic Acid Amide

Phenyl-propene-2-sulfonic acid amide as a Monomer in Advanced Polymer Design

The presence of the vinyl group in this compound allows it to function as a monomer for the synthesis of functional polymers. Research into structurally similar sulfonated monomers provides a framework for understanding its potential in creating advanced polymeric materials with specific thermomechanical and optical characteristics.

Polymerization Studies and Copolymers Synthesis

While direct polymerization studies on this compound are not extensively documented, research on analogous sulfonated monomers demonstrates the feasibility of producing well-defined polymers and copolymers. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been successfully employed for monomers like p-phenyl styrenesulfonate. nih.gov These methods allow for precise control over molecular weight, resulting in polymers with low polydispersity index (PDI). nih.gov

Copolymerization of such sulfonated monomers with other vinyl monomers, like styrene (B11656) or methyl methacrylate (B99206) (MMA), is a common strategy to fine-tune the properties of the final material. nih.govnih.gov For instance, the copolymerization of 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS) with MMA can be achieved through techniques like quasiliving radical polymerization, yielding block copolymers with distinct hydrophilic and hydrophobic domains. researchgate.netrepositorioinstitucional.mxmdpi.com This approach allows for the creation of materials where the properties can be systematically adjusted by varying the monomer feed ratios. nih.gov The synthesis of both random and block copolymers has been explored, each offering different morphologies and properties. nih.gov

Table 1: Polymerization Methods for Structurally Related Sulfonated Monomers

| Monomer | Polymerization Method | Comonomer | Catalyst System | Resulting Polymer |

| p-phenyl styrenesulfonate | Atom Transfer Radical Polymerization (ATRP) | Styrene | CuBr/PMDETA | Well-defined random copolymer |

| 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS) | Free Radical Polymerization | Methyl Methacrylate (MMA) | Potassium persulfate (KPS) | Random copolymer (PAMPS-co-PMMA) |

| 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS) | Quasiliving Radical Polymerization | Methyl Methacrylate (MMA) | Ruthenium(II) Complex | Block copolymer (PAMPS-b-PMMA) |

| 2-acrylamido-2-methyl-1-propane sulfonic acid (AMPS) | Quasiliving Radical Polymerization | 2-Hydroxyethyl Methacrylate (HEMA) | Ruthenium(II) Complex | Block copolymer (PAMPS-b-PHEMA) |

Investigating Thermomechanical and Optical Properties of Resulting Materials

The incorporation of the phenyl ring and the sulfonic acid amide group into a polymer backbone is expected to significantly influence its thermomechanical and optical properties. The rigid aromatic groups would likely enhance the thermal stability and glass transition temperature (Tg) of the polymer. Thermal properties of polymers derived from related sulfonated monomers have been characterized using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). nih.gov For example, polymers based on p-phenyl styrenesulfonate have been analyzed to determine their thermal degradation profiles and stability. nih.gov

Polymers containing sulfonic acid groups, such as those derived from this compound, can exhibit high proton conductivity, especially under hydrated conditions, a property relevant for applications like proton exchange membranes. researchgate.net The mechanical properties, such as tensile strength and modulus, would be influenced by the bulky side groups and the potential for intermolecular hydrogen bonding between the sulfonamide moieties. Furthermore, the presence of the phenyl group can increase the refractive index of the polymer, making such materials potentially useful for optical applications where high refractive index coatings or lenses are required. The specific arrangement of these functional groups in block copolymers can lead to microphase separation, creating nanostructured materials with unique mechanical and optical behaviors. researchgate.net

Catalytic Applications of this compound Derivatives

The functional groups within this compound make its derivatives highly suitable for catalytic applications. The sulfonic acid moiety can be utilized in solid acid catalysis, while the sulfonamide group can be adapted for asymmetric synthesis.

Development of Solid Acid Catalysts Incorporating Sulfonic Acid Moieties

The sulfonic acid group (-SO3H) is a strong Brønsted acid, analogous to sulfuric acid. When these groups are immobilized on a solid support, they create heterogeneous solid acid catalysts that offer significant advantages over homogeneous catalysts, including ease of separation, reusability, and reduced environmental waste. unipr.itnih.gov Polymers derived from this compound, or the monomer itself grafted onto supports like silica (B1680970) or graphene oxide, can serve as effective solid acid catalysts. mdpi.comresearchgate.net

These catalysts have proven to be efficient in a wide range of acid-catalyzed organic reactions. mdpi.com The stability of arenesulfonic acids, where the sulfonic group is attached to a phenyl ring, is often higher than their alkyl counterparts, reducing leaching of the acidic sites during reactions. mdpi.com

Table 2: Applications of Solid Acid Catalysts Based on Sulfonic Acid Moieties

| Reaction Type | Substrate Example | Product Example | Catalyst Feature |

| Esterification | Fatty Acids and Methanol | Methyl Esters (Biodiesel) | High activity and reusability |

| Baeyer–Villiger Oxidation | Cyclohexanone | ε-Caprolactone | High conversion with aqueous H2O2 |

| Acylation | Anisole and Acetic Anhydride | 4-Methoxyacetophenone | Avoids use of halogenated compounds |

| Hydrolysis | Cellulose | Reducing Sugars | Effective for biomass conversion |

| Condensation | Ethylene Glycol and Aldehydes | Cyclic Acetals | Efficient for producing fine chemicals |

Chiral Sulfonamide-Based Ligands and Organocatalysts for Asymmetric Transformations

The sulfonamide group is a cornerstone in the field of asymmetric catalysis. By introducing chirality into the molecule, derivatives of this compound can be transformed into powerful tools for enantioselective synthesis. nih.gov Chirality can be introduced, for example, by using a chiral amine in the synthesis of the sulfonamide or by creating atropisomers due to restricted rotation around the N-C bond. nih.gov

These chiral sulfonamides can function in two primary ways: as ligands for transition metal catalysts or as metal-free organocatalysts. mdpi.com As ligands, they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. As organocatalysts, the sulfonamide group often acts as a hydrogen-bond donor, activating an electrophile and organizing the transition state to favor the formation of one enantiomer over the other. psu.edu This dual-activation capability is a hallmark of many bifunctional sulfonamide-based catalysts, which have been successfully applied to reactions like asymmetric additions, aldol (B89426) reactions, and Mannich reactions. psu.edunih.gov For instance, a chiral sulfinamide derived from 2-phenyl-2-propylamine demonstrated high diastereoselectivity in the asymmetric addition of allylmagnesium bromide to imines. nih.gov

Table 3: Performance of Chiral Sulfonamide Derivatives in Asymmetric Synthesis

| Catalyst Type | Reaction | Yield | Enantiomeric/Diastereomeric Excess (ee/de) |

| Chiral (Rs)-2-phenyl-2-propyl sulfinyl imine | Asymmetric addition of allylmagnesium bromide | Up to quantitative | >99% de |

| Pyrrolidine sulfonamide | Mannich-type reaction | 74–91% | >99% ee |

| Prolinamide-sulfonamide | Direct asymmetric aldol reaction | Up to 99% | >99% ee |

| Chiral Pd-Trost ligand complex with sulfonamide | N-Allylation | Good | Up to 92% ee |

This compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. researchgate.net this compound possesses key structural features that make it an excellent candidate for designing self-assembling systems. The formation of complex, ordered structures is driven by a combination of intermolecular forces. researchgate.net

The primary interactions that would govern the self-assembly of this molecule are:

Hydrogen Bonding: The sulfonamide group (-SO2NH-) is a highly effective hydrogen bond donor (N-H) and acceptor (S=O). This allows for the formation of strong, directional hydrogen bonds, which can lead to the creation of tapes, sheets, or helical structures, similar to those observed in peptide self-assembly. nih.govmdpi.com

π-π Stacking: The aromatic phenyl ring can interact with adjacent phenyl rings through π-π stacking. These interactions, while weaker than hydrogen bonds, are crucial for organizing molecules into columnar or lamellar structures.

Through the interplay of these forces, this compound molecules could potentially self-assemble into a variety of higher-order architectures, such as nanofibers, vesicles, or hydrogels. rsc.org The ability to control this assembly process by modifying the molecular structure or changing external conditions (like pH or solvent) opens up possibilities for creating responsive "smart" materials. rsc.orgkent.ac.uk

Potential Roles in Advanced Materials Science (e.g., electronic, photochromic, sensor applications)

Extensive research into the scientific literature reveals a significant gap in the exploration of this compound for non-medical applications, specifically within the realm of advanced materials science. As of the current body of scientific publications, there is no specific research detailing the synthesis, characterization, or application of this compound for electronic, photochromic, or sensor technologies. The following subsections address the specified areas of interest and note the absence of dedicated research on this particular compound.

While the broader class of compounds known as sulfonamides has been investigated for various material applications, it is crucial to note that these findings are not directly applicable to this compound. The unique combination of the phenyl-propene backbone with the sulfonic acid amide functional group would likely result in distinct physicochemical properties that would require specific investigation.

Photochromic Applications

The scientific literature lacks any studies on the photochromic behavior of this compound. Photochromism is a specific property where a compound undergoes a reversible change in color upon exposure to light. google.com This phenomenon is highly structure-dependent. While some organic molecules and even certain sulfonated compounds have been explored for photochromic properties, there is no evidence to suggest that this compound has been considered or investigated for such applications. researchgate.net

Sensor Applications

The field of chemical sensors has seen the use of various sulfonamide-containing molecules, particularly as optical and fluorescent chemosensors for the detection of ions. bohrium.comresearchgate.netnih.gov These sensors typically operate based on mechanisms like complexation, deprotonation, or hydrogen bonding, which lead to a detectable change in their optical properties. bohrium.com However, there is no specific research available on the use of this compound as a sensor. The sensing capability and selectivity of a molecule are intricately linked to its unique structure and functional groups. Therefore, while the sulfonamide moiety is known to be active in sensing applications, the specific performance of this compound in this context remains uninvestigated.

Due to the absence of research findings, no data tables on the material properties or performance of this compound in these applications can be provided.

Future Research Directions and Emerging Paradigms in Phenyl Propene 2 Sulfonic Acid Amide Chemistry

Innovative Synthetic Strategies for Complex Phenyl-propene-2-sulfonic acid amide Architectures

The development of novel and efficient synthetic methods is paramount for accessing complex molecular architectures derived from this compound. Future strategies will likely focus on asymmetric synthesis, late-stage functionalization, and the use of advanced catalytic systems to introduce structural diversity and complexity.

Recent breakthroughs in enantioselective synthesis have demonstrated the potential for creating chiral this compound derivatives with high stereocontrol. For instance, highly enantioselective intermolecular bromoesterification of allylic sulfonamides has been achieved, allowing for the simultaneous and stereoselective introduction of both C–O and C–Br bonds. rsc.org The sulfonamide's NH group plays a crucial role in directing both the reactivity and the enantioselectivity of this transformation. rsc.org Furthermore, palladium-catalyzed cascade reactions have been developed to convert achiral allylic alcohols directly into chiral sulfonyl-protected allylic amines with high regio- and enantioselectivity. nih.gov These methods provide a foundation for the synthesis of complex, non-racemic this compound derivatives.

Late-stage functionalization is another critical area of development. The ability to modify a core this compound structure in the final steps of a synthetic sequence allows for the rapid generation of diverse analogs. Palladium-catalyzed allylation has been successfully applied to the direct functionalization of benzyl (B1604629) sulfonamides with allylic acetates under mild conditions. nih.gov This approach enables the synthesis of branched sp³-functionalized sulfonamides, a class of compounds for which few synthetic methods exist. nih.gov

Future research will likely explore the use of other transition metal catalysts, as well as photoredox and electrochemical methods, to achieve novel transformations and construct increasingly complex this compound architectures. The development of one-pot and tandem reactions will also be a priority to improve synthetic efficiency and reduce waste.

Rational Design of this compound Derivatives with Tailored Reactivity

The ability to rationally design this compound derivatives with specific and predictable reactivity is a key goal for future research. This involves a deep understanding of the structure-property relationships that govern the chemical behavior of these molecules. By strategically modifying the phenyl ring, the propene backbone, and the sulfonamide group, it is possible to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity in various chemical transformations.

For example, the electronic nature of the substituents on the phenyl ring can significantly influence the reactivity of the double bond in the propene chain. Electron-donating groups can increase the nucleophilicity of the double bond, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups can decrease its nucleophilicity, favoring reactions with nucleophiles. This principle can be exploited to design derivatives that undergo specific cycloaddition, oxidation, or reduction reactions.

The sulfonamide group itself can act as a directing group in various transformations, influencing the regioselectivity and stereoselectivity of reactions at the allylic position. rsc.org The acidity of the N-H proton can also be modulated by the substituents on the sulfur atom, which in turn affects the nucleophilicity of the sulfonamide nitrogen. This allows for the design of derivatives that can participate in a variety of N-alkylation, N-arylation, and other N-functionalization reactions.

Computational chemistry will play an increasingly important role in the rational design of these derivatives. Density functional theory (DFT) calculations can be used to predict the geometric and electronic structures of different derivatives, as well as to model their reactivity in various chemical reactions. This in silico approach can help to prioritize synthetic targets and reduce the amount of trial-and-error experimentation required.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, and the chemistry of this compound will be no exception. These powerful computational tools can be used to predict the outcomes of chemical reactions, optimize reaction conditions, and even design novel synthetic routes.

ML models can be trained on large datasets of known chemical reactions to learn the complex relationships between reactants, reagents, catalysts, and reaction outcomes. These models can then be used to predict the yield, selectivity, and potential side products of new reactions involving this compound derivatives. This predictive capability can significantly accelerate the discovery of new synthetic methodologies and reduce the time and resources required for experimental optimization.

One of the key challenges in applying AI and ML to chemical synthesis is the need for large, high-quality datasets. The development of automated high-throughput experimentation platforms will be crucial for generating the necessary data to train robust and accurate ML models. These platforms can perform hundreds or even thousands of reactions in parallel, systematically varying reaction parameters and collecting detailed analytical data.

AI can also be used to assist in the design of novel catalysts for the synthesis of this compound derivatives. arxiv.orgoaepublish.comresearchgate.netarxiv.org By analyzing the features of known successful catalysts, ML models can identify new catalyst structures with improved activity, selectivity, and stability. arxiv.orgoaepublish.comresearchgate.netarxiv.org This data-driven approach to catalyst design has the potential to uncover novel catalytic systems that would be difficult to discover through traditional intuition-based methods.

| Application of AI/ML | Description | Potential Impact on this compound Chemistry |

| Reaction Outcome Prediction | ML models predict the products, yields, and selectivity of chemical reactions. | Faster screening of reaction conditions and identification of optimal synthetic routes. |

| Retrosynthesis Planning | AI algorithms suggest synthetic pathways to a target molecule. | Design of novel and more efficient syntheses of complex derivatives. |

| Catalyst Design | ML models identify promising catalyst structures for specific transformations. | Discovery of new catalysts with enhanced performance for the synthesis of this compound. |

| Process Optimization | AI algorithms optimize reaction parameters (e.g., temperature, concentration) in real-time. | Improved efficiency, yield, and safety of industrial-scale production. |

Expansion of Non-Medical Applications into Novel Technology Sectors

While sulfonamides are well-established in the pharmaceutical industry, the unique structural features of this compound suggest potential applications in a variety of non-medical technology sectors. ekb.eg The combination of a phenyl ring, a reactive propene unit, and a polar sulfonamide group makes this molecule an interesting building block for the development of advanced materials and functional polymers.

The phenylpropenoid moiety, for instance, is a common structural motif in natural products and has been explored for its antioxidant, antimicrobial, and UV-absorbing properties. These properties could be harnessed in the development of functional coatings, food packaging materials, and sunscreens. The presence of the sulfonamide group can enhance the thermal stability and flame retardancy of polymers, making this compound derivatives attractive candidates for incorporation into high-performance plastics and composites.

Furthermore, the allylic double bond provides a handle for polymerization and post-polymerization modification. Copolymers of this compound with other vinyl monomers could lead to materials with tailored properties, such as controlled hydrophilicity, improved adhesion, and specific recognition capabilities. The sulfonamide group can also act as a ligand for metal ions, suggesting potential applications in catalysis, sensing, and environmental remediation.

Future research in this area will involve the synthesis and characterization of polymers and materials incorporating the this compound scaffold. A systematic investigation of the structure-property relationships will be necessary to identify the most promising candidates for specific technological applications.

Addressing Green Chemistry Challenges in Industrial Scale-Up of this compound Production

The principles of green chemistry are becoming increasingly important in the chemical industry, and the production of this compound and its derivatives is no exception. Future research will focus on developing more sustainable and environmentally friendly manufacturing processes that minimize waste, reduce energy consumption, and utilize renewable resources.

One of the key challenges in the industrial scale-up of sulfonamide synthesis is the use of hazardous reagents and solvents. Traditional methods often rely on stoichiometric amounts of strong acids or bases and chlorinated solvents, which generate significant amounts of waste and pose environmental and safety risks. The development of catalytic and solvent-free reaction conditions will be a major focus of future research.

The use of flow chemistry is a promising approach for the green and efficient production of sulfonamides. researchgate.net Continuous flow reactors offer several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions under high pressure and temperature. Flow chemistry also facilitates the integration of in-line purification and analysis, leading to more streamlined and automated manufacturing processes.

Another important aspect of green chemistry is the use of renewable feedstocks. The phenylpropenoid skeleton of this compound can potentially be derived from natural sources, such as lignin, which is a major component of biomass. The development of efficient methods for the conversion of lignin-derived platform chemicals into this compound would represent a significant step towards a more sustainable chemical industry.

| Green Chemistry Principle | Application in this compound Production |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to be fully effective yet have little or no toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances such as solvents and separation agents. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using renewable raw materials rather than depleting ones. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products to break down into innocuous degradation products at the end of their function. |

| Real-time Analysis for Pollution Prevention | Developing analytical methodologies to allow for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

By embracing these future research directions and emerging paradigms, the scientific community can unlock the full potential of this compound chemistry, leading to the development of new synthetic methods, functional materials, and sustainable technologies.

常见问题

Q. What in situ characterization techniques are suitable for studying this compound in electrochemical environments?

- Methodological Answer : Operando Raman spectroscopy tracks structural changes during redox cycling. Electrochemical quartz crystal microbalance (EQCM) measures mass changes correlated with ion uptake/release. Synchrotron X-ray absorption spectroscopy (XAS) probes local electronic structure under applied potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。